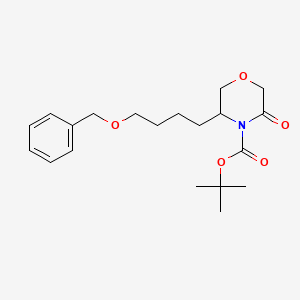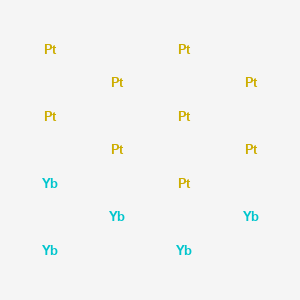
Platinum--ytterbium (9/5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum–ytterbium (9/5) is a unique intermetallic compound that combines the properties of platinum and ytterbium Platinum is a well-known precious metal with excellent catalytic properties, while ytterbium is a rare earth element known for its interesting electronic and magnetic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of platinum–ytterbium (9/5) typically involves the reaction of platinum and ytterbium metals in a controlled environment. One common method is the high-temperature solid-state reaction, where stoichiometric amounts of platinum and ytterbium are mixed and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures ranging from 800°C to 1200°C.
Industrial Production Methods: In industrial settings, the production of platinum–ytterbium (9/5) may involve more scalable techniques such as arc melting or induction melting. These methods allow for the efficient mixing and melting of the constituent metals, followed by controlled cooling to form the desired intermetallic compound. The resulting material is then subjected to further processing, such as annealing, to enhance its structural and functional properties.
Análisis De Reacciones Químicas
Types of Reactions: Platinum–ytterbium (9/5) can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the properties of both platinum and ytterbium.
Common Reagents and Conditions:
Oxidation: Platinum–ytterbium (9/5) can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures. The oxidation process may lead to the formation of platinum oxides and ytterbium oxides.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents. This reaction is typically carried out at high temperatures to ensure complete reduction.
Substitution: Platinum–ytterbium (9/5) can participate in substitution reactions with various ligands or other metal ions. These reactions often require specific solvents and catalysts to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum oxide and ytterbium oxide, while reduction may regenerate the original metals.
Aplicaciones Científicas De Investigación
Platinum–ytterbium (9/5) has garnered significant interest in scientific research due to its unique properties. Some of its notable applications include:
Catalysis: The compound’s catalytic properties make it a potential candidate for various chemical reactions, including hydrogenation, oxidation, and polymerization.
Electronics: Platinum–ytterbium (9/5) can be used in the development of advanced electronic materials, such as conductive films and magnetic sensors.
Medicine: Research is ongoing to explore the compound’s potential in medical applications, such as targeted drug delivery and imaging agents.
Materials Science: The compound’s unique structural properties make it suitable for use in high-performance materials, including alloys and composites.
Mecanismo De Acción
The mechanism by which platinum–ytterbium (9/5) exerts its effects is complex and involves multiple molecular targets and pathways. In catalysis, the compound’s activity is primarily attributed to the synergistic interaction between platinum and ytterbium atoms, which enhances the overall catalytic efficiency. In electronic applications, the compound’s unique electronic structure allows for efficient charge transfer and magnetic interactions.
Comparación Con Compuestos Similares
Platinum–ytterbium (9/5) can be compared with other intermetallic compounds containing platinum or ytterbium. Some similar compounds include:
Platinum–lanthanum (9/5): This compound shares similar catalytic properties but differs in its electronic and magnetic behavior due to the presence of lanthanum.
Platinum–cerium (9/5): Known for its excellent catalytic activity, especially in oxidation reactions, this compound also exhibits different electronic properties compared to platinum–ytterbium (9/5).
Ytterbium–nickel (9/5):
Propiedades
Número CAS |
928832-17-1 |
|---|---|
Fórmula molecular |
Pt9Yb5 |
Peso molecular |
2621.0 g/mol |
Nombre IUPAC |
platinum;ytterbium |
InChI |
InChI=1S/9Pt.5Yb |
Clave InChI |
NALKYIODALZKDZ-UHFFFAOYSA-N |
SMILES canónico |
[Yb].[Yb].[Yb].[Yb].[Yb].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14164545.png)
![2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]](/img/structure/B14164553.png)
![Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-](/img/structure/B14164563.png)
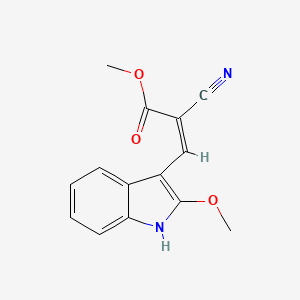
![[2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B14164569.png)
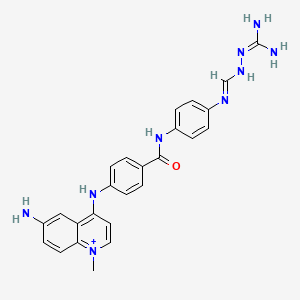
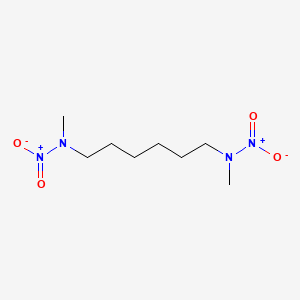
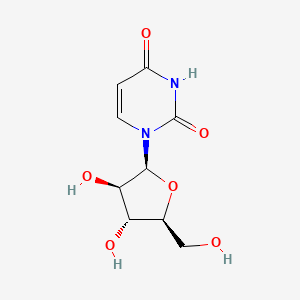
![1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)-](/img/structure/B14164591.png)
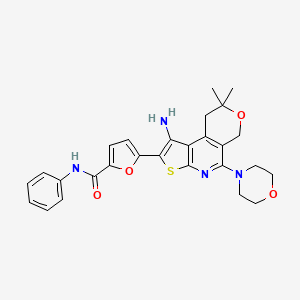

![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
![2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)
